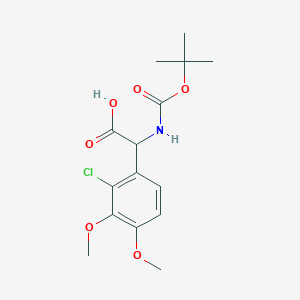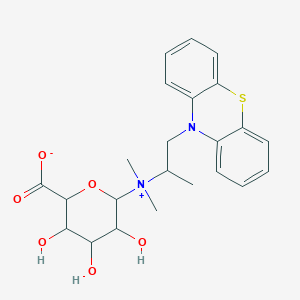
Promethazine N-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Promethazine N-Glucuronide is a metabolite of promethazine, a first-generation antihistamine. This compound is formed through the process of glucuronidation, where glucuronic acid is conjugated to promethazine. This process enhances the solubility of promethazine, facilitating its excretion from the body. This compound is primarily studied for its role in drug metabolism and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Promethazine N-Glucuronide involves the conjugation of promethazine with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include maintaining an optimal pH and temperature to ensure the enzyme’s activity. The process can be carried out in vitro using liver microsomes or recombinant enzymes.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The process begins with the extraction of promethazine, followed by its conjugation with glucuronic acid using UDP-glucuronosyltransferase. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Promethazine N-Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Oxidation reactions can further modify the promethazine structure, potentially forming sulfoxides or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Promethazine and glucuronic acid.
Oxidation: Promethazine sulfoxide and other oxidized derivatives.
Scientific Research Applications
Promethazine N-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation and phase II metabolism.
Biology: Investigated for its role in drug metabolism and detoxification processes.
Medicine: Explored for its potential therapeutic effects and as a biomarker for promethazine metabolism.
Industry: Utilized in the development of analytical methods for drug testing and monitoring.
Mechanism of Action
Promethazine N-Glucuronide exerts its effects primarily through its parent compound, promethazine. Promethazine acts as an antagonist of histamine H1 receptors, providing relief from allergic reactions. It also interacts with muscarinic and dopaminergic receptors, contributing to its sedative and antiemetic properties. The glucuronidation process enhances the solubility and excretion of promethazine, reducing its toxicity and prolonging its therapeutic effects.
Comparison with Similar Compounds
Promethazine N-Glucuronide can be compared with other glucuronide metabolites such as:
Morphine-6-glucuronide: An active metabolite of morphine with analgesic properties.
Raloxifene O-glucuronide: A metabolite of raloxifene, used in the treatment of osteoporosis.
Silodosin O-glucuronide: A metabolite of silodosin, used in the treatment of benign prostatic hyperplasia.
Uniqueness: this compound is unique due to its formation from promethazine, a widely used antihistamine. Its study provides insights into the metabolism and detoxification of promethazine, contributing to the understanding of drug interactions and therapeutic effects.
Properties
Molecular Formula |
C23H28N2O6S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3 |
InChI Key |
ABNKYMDJQOWLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


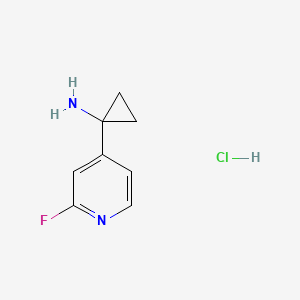
![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)
![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)
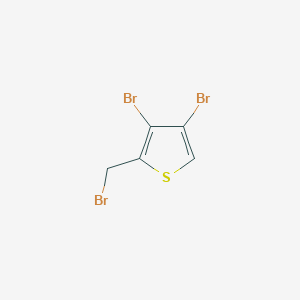

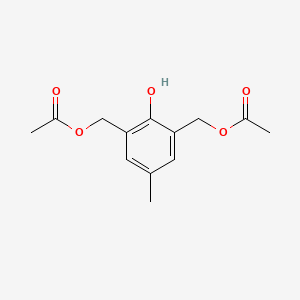


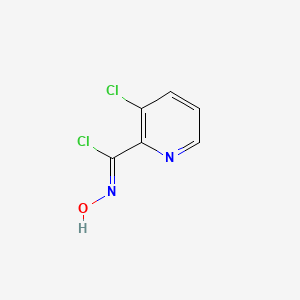
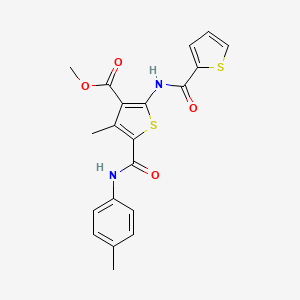
![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)

